盐酸去二甲基奥芬那丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Didemethylorphenadrine Hydrochloride is a serotonin uptake inhibitor . It is a metabolite of orphenadrine, a muscle relaxant (skeletal) and antihistaminic . It is also used in cancer research, neurology, and infectious disease research .

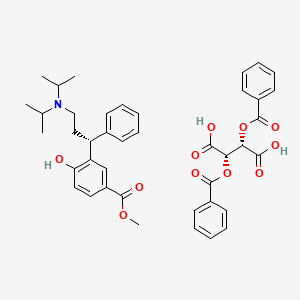

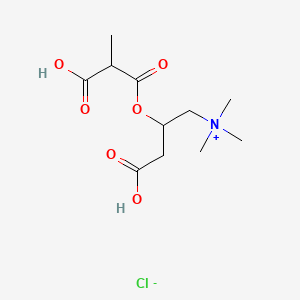

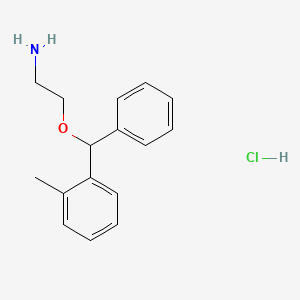

Molecular Structure Analysis

The molecular formula of N,N-Didemethylorphenadrine Hydrochloride is C16H20ClNO . The molecular weight is 277.79 g/mol . The IUPAC name is 2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride .科学研究应用

对神经递质摄取的影响:盐酸去二甲基奥芬那丁及其衍生物已被研究其对大鼠脑切片中去甲肾上腺素 (NA) 和血清素 (5-HT) 摄取的影响。研究发现,与其他衍生物相比,盐酸去二甲基奥芬那丁对 NA 摄取的抑制作用较弱,但其对 5-HT 摄取的影响相似。这表明其在调节神经递质水平中具有潜在作用,可能对治疗抑郁症和其他神经系统疾病有影响 (P. V. D. Zee & W. Hespe, 1973)。

快速穿透血脑屏障:另一项研究关注的是给药后大鼠脑中奥芬那丁及其衍生物的浓度。观察到奥芬那丁和托芬那辛(一种衍生物)都能快速穿透血脑屏障。这种快速穿透血脑屏障的特性对于开发治疗中枢神经系统疾病的药物具有重要意义 (R. C. Roozemond, W. Hespe, & W. Nauta, 1968)。

结构分析:通过 X 射线衍射分析确定了盐酸奥芬那丁的固态结构,从而深入了解其分子结构。了解分子结构对于药物开发至关重要,因为它会影响药物如何与体内的靶点相互作用 (R. Glaser, D. Donnell, & K. Maartmann-moe, 1992)。

代谢和排泄:对柠檬酸奥芬那丁(一种相关化合物)在人体内的代谢和排泄的研究表明,它会迅速而广泛地进行生物转化,很大一部分给药剂量以代谢物的形式排出。这些信息对于了解药物的药代动力学和安全性至关重要 (T. Ellison, A. Snyder, J. Bolger, & R. Okun, 1971)。

作用机制

Target of Action

N,N-Didemethylorphenadrine Hydrochloride is a derivative of Orphenadrine . Orphenadrine primarily targets Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as sleep, appetite, thermoregulation, and cognitive functions .

Mode of Action

Orphenadrine, and by extension N,N-Didemethylorphenadrine Hydrochloride, acts as an antagonist at its primary targets . This means it binds to these receptors and inhibits their normal function. Specifically, Orphenadrine binds and inhibits both Histamine H1 receptors and NMDA receptors . It restores the motor disturbances induced by neuroleptics, particularly the hyperkinesia .

Biochemical Pathways

Orphenadrine’s antagonism of Histamine H1 and NMDA receptors can influence a variety of biochemical pathways, particularly those involved in neurological and muscular function .

Result of Action

Orphenadrine is used as an adjunct for the symptomatic relief of musculoskeletal pain and discomfort .

安全和危害

生化分析

Biochemical Properties

N,N-Didemethylorphenadrine Hydrochloride plays a significant role in biochemical reactions, particularly in the context of neurology and pain management . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-hydroxytryptamine receptors, which are involved in neurotransmission and nociception . The nature of these interactions involves binding to the receptors, which can modulate their activity and influence pain perception and inflammation .

Cellular Effects

N,N-Didemethylorphenadrine Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to impact the signaling pathways associated with neurotransmission, leading to changes in the expression of genes involved in pain and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of N,N-Didemethylorphenadrine Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to 5-hydroxytryptamine receptors, modulating their activity and influencing neurotransmission . This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Didemethylorphenadrine Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that N,N-Didemethylorphenadrine Hydrochloride is stable when stored at -20°C, with a melting point of over 127°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to sustained changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of N,N-Didemethylorphenadrine Hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to modulate pain perception and inflammation without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in research and potential therapeutic applications .

Metabolic Pathways

N,N-Didemethylorphenadrine Hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and inflammation . The compound’s metabolism involves enzymatic reactions that can lead to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of N,N-Didemethylorphenadrine Hydrochloride within cells and tissues involve interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues, such as the brain and liver . The compound’s distribution is crucial for its efficacy and potential therapeutic applications .

Subcellular Localization

N,N-Didemethylorphenadrine Hydrochloride’s subcellular localization affects its activity and function. It has been observed to localize in specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to these locations, where it can exert its effects on cellular processes .

属性

IUPAC Name |

2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAFKNCEEQHGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。